molecular formula C77H119AcN22O22S2-3 B10860918 44S7GN2Udj CAS No. 2230254-48-3

44S7GN2Udj

Cat. No.: B10860918
CAS No.: 2230254-48-3
M. Wt: 1994.1 g/mol
InChI Key: FYCSBMJAVZAESZ-BCAUDCSCSA-K
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Description

Key issues include:

  • Absence in literature: No matches were found in the provided evidence, which includes extensive chemical synthesis methods (), reagent specifications (), and analytical protocols ().
  • Potential misinterpretation: The identifier may represent a typographical error, internal laboratory code, or non-chemical entity (e.g., a machine learning model parameter, as in –5).

Properties

CAS No.

2230254-48-3

Molecular Formula

C77H119AcN22O22S2-3

Molecular Weight

1994.1 g/mol

IUPAC Name

actinium-225;2-[4-[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C77H122N22O22S2.Ac/c1-47(2)39-55(71(114)88-50(67(81)110)24-38-123(3,120)121)87-62(102)42-85-68(111)57(41-49-15-12-37-122-49)93-72(115)56(40-48-13-5-4-6-14-48)92-70(113)51(20-22-60(79)100)89-69(112)52(21-23-61(80)101)90-73(116)58-18-10-28-99(58)76(119)54(16-7-8-25-78)91-74(117)59-19-11-27-98(59)75(118)53(17-9-26-84-77(82)83)86-63(103)43-94-29-31-95(44-64(104)105)33-35-97(46-66(108)109)36-34-96(32-30-94)45-65(106)107;/h4-6,12-15,37,47,50-59H,7-11,16-36,38-46,78H2,1-3H3,(H2,79,100)(H2,80,101)(H2,81,110)(H,85,111)(H,86,103)(H,87,102)(H,88,114)(H,89,112)(H,90,116)(H,91,117)(H,92,113)(H,93,115)(H,104,105)(H,106,107)(H,108,109)(H4,82,83,84);/p-3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-;/m0./s1/i;1-2

InChI Key

FYCSBMJAVZAESZ-BCAUDCSCSA-K

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CS1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[225Ac]

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CS1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ac]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds: Hypothetical Framework

If "44S7GN2Udj" were a novel compound, a rigorous comparison would require the following data, none of which is available:

Table 1: Required Data for Comparative Analysis

Property "44S7GN2Udj" (Hypothetical) Example Compound (e.g., C₇H₅BrO₂ from )
Molecular Formula Undefined C₇H₅BrO₂
Molecular Weight N/A 201.02 g/mol
Solubility Unknown 0.687 mg/mL in water
Synthetic Route Not reported A-FGO-catalyzed reaction in THF (98% yield)
Hazard Profile Uncharacterized H302 (harmful if swallowed)

Key Challenges :

  • Structural ambiguity: Without a molecular structure, reactivity, stability, and functional groups cannot be inferred.
  • Experimental validation : Analytical methods (e.g., HPLC in , spectral data in ) are prerequisites for comparative studies.
  • Regulatory compliance : Substance identification guidelines () require explicit documentation of constituents, which is absent here.

Research Findings and Limitations

Evidence-Based Insights :

  • Chemical synthesis : details protocols for analogous compounds (e.g., 2-(4-nitrophenyl)benzimidazole), emphasizing catalyst reuse and green chemistry principles. These methods could theoretically apply to "44S7GN2Udj" if its synthesis were analogous.
  • Analytical rigor : Studies like (HPLC for carbonyl compounds) and (substance identification) highlight the necessity of reproducible data, which is missing for "44S7GN2Udj."
  • Machine learning parallels : While unrelated to chemistry, –5 demonstrate the importance of transparent methodologies and benchmarking—principles equally critical for chemical research.

Critical Gaps :

  • No spectral, chromatographic, or crystallographic data exists to validate the compound’s identity or purity.
  • Safety and handling protocols () cannot be established without hazard classifications.

Recommendations for Further Investigation

Verify the identifier : Confirm whether "44S7GN2Udj" is a chemical compound, a typographical error, or an internal code.

Consult regulatory databases : Cross-reference with ECHA (), USP-NF (), and PubChem.

Reproduce synthetic pathways : If hypothetical, apply methods from (e.g., A-FGO catalysis) to synthesize and characterize the compound.

Publish foundational data : Adhere to guidelines in , and 16 for experimental reporting and peer review.

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